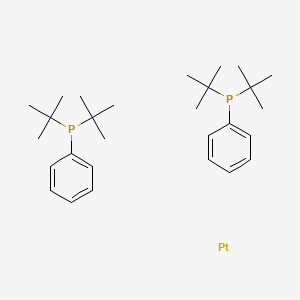
Ditert-butyl(phenyl)phosphane;platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditert-butyl(phenyl)phosphane;platinum is a coordination compound that features a platinum center coordinated to a ditert-butyl(phenyl)phosphane ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl(phenyl)phosphane;platinum typically involves the reaction of platinum precursors with ditert-butyl(phenyl)phosphane ligands. One common method is the reaction of platinum(II) chloride with ditert-butyl(phenyl)phosphane in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphane ligand .
Industrial Production Methods
the synthesis generally follows similar principles as laboratory-scale preparations, with adjustments for larger scale production, such as the use of larger reactors and more efficient purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Ditert-butyl(phenyl)phosphane;platinum undergoes various types of chemical reactions, including:
Oxidation: The phosphane ligand can be oxidized to form phosphine oxides.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halogenated solvents, oxidizing agents, and other ligands such as phosphines and amines. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield phosphine oxides, while substitution reactions can produce a variety of platinum complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Ditert-butyl(phenyl)phosphane;platinum has several scientific research applications, including:
Wirkmechanismus
The mechanism by which ditert-butyl(phenyl)phosphane;platinum exerts its effects involves the coordination of the phosphane ligand to the platinum center, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalysis, the platinum center can facilitate the activation of substrates and promote various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ditert-butyl(phenyl)phosphane;platinum include other platinum-phosphane complexes such as:
- Dichlorobis(di-tert-butylphenylphosphine)palladium(II)
- Tris(2-methoxy-5-vinylphenyl)phosphine complexes
Uniqueness
This compound is unique due to the specific steric and electronic properties imparted by the ditert-butyl(phenyl)phosphane ligand.
Eigenschaften
CAS-Nummer |
59765-06-9 |
|---|---|
Molekularformel |
C28H46P2Pt |
Molekulargewicht |
639.7 g/mol |
IUPAC-Name |
ditert-butyl(phenyl)phosphane;platinum |
InChI |
InChI=1S/2C14H23P.Pt/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;/h2*7-11H,1-6H3; |
InChI-Schlüssel |
KXDJIUYPXMVARU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


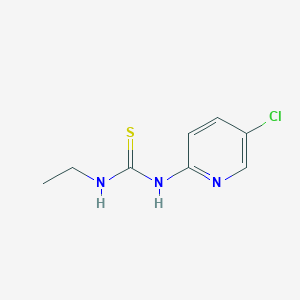

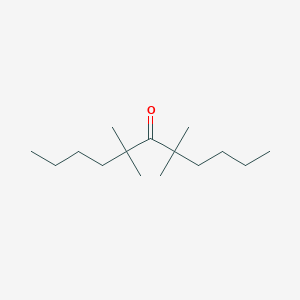
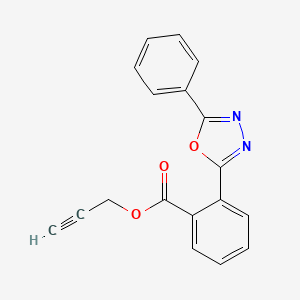
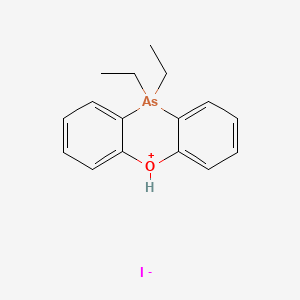

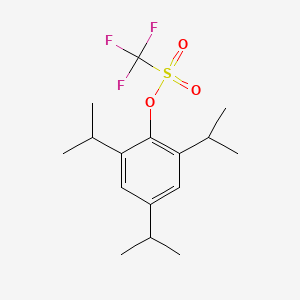
![3-[2,6-Di(propan-2-yl)phenoxy]-3-oxopropanoate](/img/structure/B14621332.png)
![1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14621334.png)
![2-Chloro-1,4-diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14621337.png)
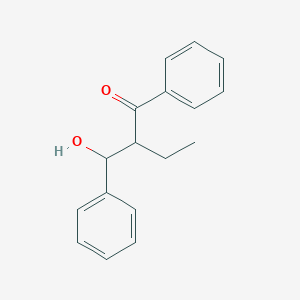

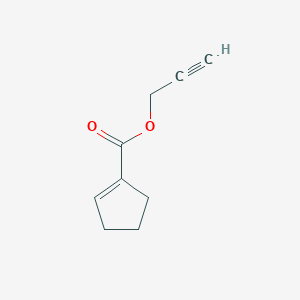
![Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester](/img/structure/B14621358.png)
